molecular formula C9H11N3O3S B8632439 3-Propyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione CAS No. 57941-95-4

3-Propyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione

Cat. No.: B8632439
CAS No.: 57941-95-4
M. Wt: 241.27 g/mol
InChI Key: XGBZOKQTOODHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione is a useful research compound. Its molecular formula is C9H11N3O3S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57941-95-4

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

2,2-dioxo-3-propyl-1H-pyrido[2,3-c][1,2,6]thiadiazin-4-one

InChI

InChI=1S/C9H11N3O3S/c1-2-6-12-9(13)7-4-3-5-10-8(7)11-16(12,14)15/h3-5H,2,6H2,1H3,(H,10,11)

InChI Key

XGBZOKQTOODHDG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(NS1(=O)=O)N=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate (15.7 grams; 0.057 mole), 95 ml of water and 10.5 ml of 50 percent aqueous sodium hydroxide were mixed and the resulting reaction mixture stirred for about 11/4 hours at ambient temperatures. The reaction mixture was extracted with two -- 50 ml portions of methylene chloride and one -- 50 ml portion of ether to remove impurities. The aqueous layer was separated from the organic layer and acidified to a pH of about 4.5 with concentrated hydrochloric acid. The solution was filtered and the filtrate acidified to a pH of about 1. The resulting product precipitate was recovered by filtration, dissolved in acetone and the solution filtered and dried with magnesium sulfate. The mixture was again filtered and the filtrate reduced in vacuo to obtain the title compound as a yellow powder having a melting point of 208° C.-210° C.
Name
Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate (15.7 grams; 0.057 mole), 95 ml of water and 10.5 ml of 50 percent aqueous sodium hydroxide were mixed and the resulting reaction mixture stirred for about one and one-fourth hours at ambient temperatues. The reaction mixture was extracted with two -- 50 ml portions of methylene chloride and one -- 50 ml portions of ether to remove impurities. The aqueous layer was separated from the organic layer and acidified to a pH of about 4.5 with concentrated hydrochloric acid. The solution was filtered and the filtrate acidified to a pH of about 1. The resulting product precipitate was recovered by filtration, dissolved in acetone and the solution filtered and dried with magnesium sulfate. The mixture was again filtered and the filtrate reduced in vacuo to obtain the title compound as a yellow powder having a melting point of 208° C.-210° C.
Name
Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In such operations, each of the 3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound A); 3-n-propyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound B); 3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound C) and 6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H-one-2,2-dioxide (Compound D) test ingredients was found to give complete control of the plant species bindweed and velvet leaf. Additionally, each of the 7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H-one-2,2-dioxide (Compound E); 3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide (Compound F); and 6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound G) test ingredients was found to give substantially complete control of weed species annual morning glory and velvet leaf. In other operations, each of the 3-methyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (compound H), Compound A and Compound D test ingredients were found to give substantial control of foxtail. In further operations, the 3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound I) test ingredient was found to give complete control of velvet leaf plants while each of 3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound J), 1-methyl-3-(1-methylethyl)-pyrido-(2,3-c) (1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound K), Compound B, Compound D, Compound E and Compound G was found to give complete control of pigweed plants.
[Compound]
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Compound F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.